molecular formula C23H25N5O5S B11075577 2-({5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide

2-({5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide

Cat. No.: B11075577
M. Wt: 483.5 g/mol
InChI Key: VNFIBWRTIMNSBJ-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(4-methoxyphenyl)acetyl]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(4-methoxyphenyl)acetyl]acetohydrazide typically involves multiple steps, including the formation of the triazole ring, the introduction of the sulfanyl group, and the coupling of the aromatic substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(4-methoxyphenyl)acetyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring and aromatic substituents can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, 2-({5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(4-methoxyphenyl)acetyl]acetohydrazide may be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its complex structure and reactivity make it a valuable component in the design of advanced materials for various applications.

Mechanism of Action

The mechanism of action of 2-({5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(4-methoxyphenyl)acetyl]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and aromatic substituents may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfanyl group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(4-methoxyphenyl)acetyl]acetohydrazide
  • **2-({5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(4-methoxyphenyl)acetyl]acetohydrazide

Uniqueness

The uniqueness of 2-({5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(4-methoxyphenyl)acetyl]acetohydrazide lies in its specific combination of functional groups and structural features. The presence of the triazole ring, sulfanyl group, and aromatic substituents provides a unique set of properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H25N5O5S

Molecular Weight

483.5 g/mol

IUPAC Name

N'-[2-[[5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]-2-(4-methoxyphenyl)acetohydrazide

InChI

InChI=1S/C23H25N5O5S/c1-31-17-8-4-16(5-9-17)13-21(29)26-27-22(30)14-34-23-24-20(25-28-23)11-7-15-6-10-18(32-2)19(12-15)33-3/h4-12H,13-14H2,1-3H3,(H,26,29)(H,27,30)(H,24,25,28)/b11-7+

InChI Key

VNFIBWRTIMNSBJ-YRNVUSSQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC(=O)NNC(=O)CSC2=NNC(=N2)/C=C/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NNC(=O)CSC2=NNC(=N2)C=CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.